N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Catalog No.
S586919
CAS No.
106692-36-8
M.F
C9H16N2O2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

CAS Number

106692-36-8

Product Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12)

InChI Key

OAUYENAPBFTAQT-UHFFFAOYSA-N

SMILES

CC(=O)NCCCN1CCCC1=O

Synonyms

acisoga, N-(3-acetamidopropyl)pyrrolidin-2-one

Canonical SMILES

CC(=O)NCCCN1CCCC1=O

The exact mass of the compound N-(3-Acetamidopropyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. It belongs to the ontological category of pyrrolidin-2-ones in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, commonly known as Acisoga, is a terminal polyamine metabolite characterized by an acetylated pyrrolidone ring. In commercial and clinical procurement, it is primarily sourced as a high-purity analytical reference standard for advanced LC-MS/MS metabolomics. Unlike volatile or easily degraded intermediate polyamines, this compound exhibits solubility in standard aqueous and polar organic solvents, ensuring seamless integration into mainstream clinical extraction workflows. Its structural stability and precise mass-to-charge profile make it a targeted calibration standard for quantifying polyamine dysregulation in cardiovascular, renal, and metabolic disease models [1].

Procuring generic polyamine standards (such as spermidine) or closely related structural analogs (like N1-acetylspermidine or the unacetylated 1-(3-aminopropyl)pyrrolidin-2-one) leads to assay failure in targeted diagnostics. N1-acetylspermidine is an open-chain precursor that lacks the cyclized pyrrolidone ring, resulting in vastly different chromatographic retention times and ionization efficiencies. Furthermore, clinical data demonstrates that only the exact Acisoga structure correlates with specific disease states like reduced left ventricular ejection fraction (LV-EF); upstream polyamines carry no such predictive value. Substituting this compound with cheaper precursors compromises structural fidelity, invalidates MS/MS calibration curves, and introduces false-positive quantification errors in clinical cohorts [1].

Diagnostic Predictive Value for Left Ventricular Dysfunction

In untargeted metabolomics of heart failure patients, N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide demonstrated a quantifiably higher predictive value for reduced left ventricular ejection fraction (LV-EF < 40%) compared to upstream polyamines. While generic pathway markers failed to predict LV-EF, this specific compound achieved an Area Under the Curve (AUC) of 0.86, effectively discriminating between normal and impaired ventricular function [1].

Evidence DimensionPredictive Accuracy (AUC) for LV-EF < 40%
Target Compound DataAUC = 0.86
Comparator Or BaselineGeneric upstream polyamines (non-predictive)
Quantified DifferenceStatistically significant discrimination (p=0.0016) exclusive to the target compound
ConditionsNon-targeted serum metabolomics in human clinical cohorts

Procuring this exact standard is mandatory for validating diagnostic assays targeting HFrEF, as generic polyamine metabolites lack clinical predictive validity.

Longitudinal Matrix Stability for Clinical Reproducibility

For an analytical standard to be viable in mainstream clinical workflows, it must exhibit stability in biological matrices over time. N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide maintains stable fold-change concentrations and predictive correlations in human serum over a 6-month clinical follow-up period, outperforming labile intermediate polyamines that are susceptible to rapid enzymatic degradation [1].

Evidence DimensionLongitudinal Serum Stability
Target Compound DataStable correlation with LV-EF over 6 months
Comparator Or BaselineLabile polyamine intermediates
Quantified DifferenceMaintained structural integrity and predictive correlation across multiple clinical timepoints
ConditionsHuman serum samples stored and analyzed over a 6-month follow-up

High matrix stability ensures that the procured standard provides reproducible calibration curves in long-term, multi-center metabolomic studies.

Chromatographic Resolution and Structural Fidelity in LC-MS/MS

Accurate quantification in LC-MS/MS workflows requires standards that exactly match the target's retention time and ionization profile. Substituting with the unacetylated precursor 1-(3-aminopropyl)pyrrolidin-2-one or the open-chain N1-acetylspermidine results in severe chromatographic shifts and altered m/z values, invalidating the assay for the target compound (m/z 185.1 [M+H]+) [1].

Evidence DimensionMass-to-Charge Ratio (m/z) and Retention Profile
Target Compound Datam/z 185.1 [M+H]+ with specific pyrrolidone retention
Comparator Or Baseline1-(3-aminopropyl)pyrrolidin-2-one (m/z 143.1) or N1-acetylspermidine (m/z 188.1)
Quantified DifferenceDistinct m/z and polarity differences preventing cross-quantification
ConditionsLiquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization

Using the exact acetylated pyrrolidone standard prevents false-positive quantification and ensures strict adherence to validated metabolomic workflow protocols.

Clinical LC-MS/MS Biomarker Validation for Heart Failure

Directly following its validated AUC of 0.86 for predicting reduced LV-EF, this compound is the mandatory reference standard for calibrating diagnostic mass spectrometry assays targeting cardiovascular polyamine dysregulation[1].

Longitudinal Metabolomic Profiling in Renal Disease

Given its stability in biological matrices, the standard is suitable for long-term cohort studies and multi-omics panels investigating IgA nephropathy (IgAN) and chronic kidney disease progression[2].

Polyamine Pathway Mapping and Enzymatic Assays

As the terminal catabolic product of spermidine via N1-acetylspermidine, procuring this exact standard allows researchers to accurately map acetylpolyamine oxidase (APAO) activity and distinguish terminal excretion products from active intermediates [1].

XLogP3

-0.5

Other CAS

106692-36-8

Wikipedia

N-(3-Acetamidopropyl)pyrrolidin-2-one

Dates

Last modified: 04-14-2024

Explore Compound Types